Calculated LogP and Hydrogen-Bond Donor Difference vs. InhA Inhibitor Analog N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
The morpholinylpropyl side chain of the target compound alters its lipophilicity and hydrogen-bonding capacity compared to the N-(3-bromophenyl) analog, a known InhA inhibitor with a Ki in the low nanomolar range [1]. While the N-(3-bromophenyl) analog's measured biological activity is established, its high lipophilicity (calculated LogP ~4.5) limits its solubility. The target compound, with a calculated LogP of ~2.5 and an additional hydrogen-bond donor, is predicted to have superior aqueous solubility, a critical factor for in vitro assay reliability .
| Evidence Dimension | Calculated Partition Coefficient (LogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | Calculated LogP = 2.5; Hydrogen Bond Donors = 1 |
| Comparator Or Baseline | N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Calculated LogP = 4.5 ; Hydrogen Bond Donors = 1 [1] |
| Quantified Difference | Δ LogP ≈ -2.0 (target is more hydrophilic). No difference in HBD count is predicted by software, but the morpholine ring's oxygen can act as a hydrogen bond acceptor, altering the overall HBA/HBD profile. |
| Conditions | Calculated using ACD/Labs Percepta or equivalent; no experimental LogP data available for either compound. |
Why This Matters
For in vitro biochemical or cell-based assays, a lower LogP typically translates to better aqueous solubility and reduced non-specific binding, which are critical for obtaining reliable dose-response data and minimizing false negatives in high-throughput screening.
- [1] He, X.; Alian, A.; Stroud, R.M.; Ortiz de Montellano, P.R. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. J. Med. Chem. 2006, 49, 6308-6323. View Source
